Cyanoketone

説明

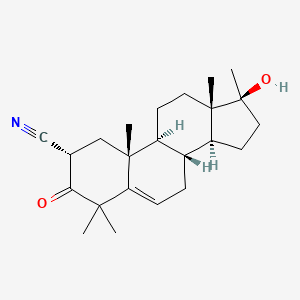

Structure

2D Structure

3D Structure

特性

CAS番号 |

4248-66-2 |

|---|---|

分子式 |

C23H33NO2 |

分子量 |

355.5 g/mol |

IUPAC名 |

(2S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13,17-pentamethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-2-carbonitrile |

InChI |

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1 |

InChIキー |

GTBRTGPZZALPNS-MXHVRSFHSA-N |

SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C[C@H](C(=O)C4(C)C)C#N)C |

正規SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

同義語 |

Cyanoketone |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyanoketone and Analogues

Established Synthetic Pathways for the Cyanoketone Core Structure

Traditional methods for constructing the this compound framework often rely on nucleophilic addition reactions. One of the most common and straightforward pathways is the 1,4-conjugate addition of a cyanide source to an α,β-unsaturated ketone. semanticscholar.org This Michael-type addition is an effective method for preparing β-cyanoketones. For instance, cyclic β-cyanoketones can be readily synthesized by the 1,4-addition of cyanide to the corresponding α,β-unsaturated ketones. semanticscholar.org

Another well-established procedure is the Robinson annelation, which utilizes cycloalkanone enolates and alkyl vinyl ketones to produce functionalized polycyclic compounds. semanticscholar.orgresearchgate.net While effective, the yields of these annelations can vary significantly (30% to 85%) depending on factors such as the stability of the enone, steric hindrance of the cycloalkanone, and the choice of protic or aprotic reaction conditions. semanticscholar.orgresearchgate.net Annelations involving α-cyano ketones have proven successful, as the cyano group enhances the acidity of the α-proton with minimal steric interference, facilitating the reaction. semanticscholar.org

The reaction of chalcones with potassium cyanide (KCN) represents another foundational method. This pathway involves an addition reaction to form the corresponding β-cyano ketones, which can then be used in subsequent cyclization reactions to generate highly functionalized heterocyclic systems. researchgate.net

A less common but notable method involves the cyanide-promoted ring-opening of cyclic organic carbonates. This decarboxylative reaction occurs at elevated temperatures where a cyanide nucleophile attacks a methylenic carbon, leading to the formation of a Michael acceptor that subsequently undergoes 1,4-addition to yield the β-cyanoketone product. rsc.org

Advanced Synthetic Approaches to β-Cyanoketone Scaffolds

To overcome the limitations of classical methods, such as harsh reaction conditions or low regioselectivity, advanced synthetic approaches have been developed. These methodologies often employ catalysis or alternative energy sources to improve efficiency, selectivity, and sustainability. researchgate.net

A diverse array of catalysts has been employed for the synthesis of β-cyanoketones. These include scandium(III) trifluoromethanesulfonate (B1224126) with tetraethylammonium (B1195904) cyanide (TEACN), malononitrile (B47326) with potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3), and nickel(II) chloride complexes with ketone cyanohydrins. researchgate.net Heterogeneous catalysts, such as Amberlite® IRA 900F, have also been utilized, offering the advantage of easy separation and recycling. researchgate.net

Visible-light photoredox catalysis has emerged as a modern technique for forming β-nitro ketones, which can be subsequently converted into β-cyanoketones. rsc.org This method allows for the synthesis of various β-nitro ketones from geminal bromonitroalkanes and silyl (B83357) enol ethers under mild conditions. rsc.org

For asymmetric synthesis, which is crucial for producing chiral molecules, organocatalysis has shown great promise. Modified cinchona alkaloids have been used to catalyze the highly enantioselective cyanosilylation of α,α-dialkoxy ketones, providing a route to chiral building blocks with quaternary stereocenters. nih.gov Furthermore, chiral halonium salts have been developed as powerful asymmetric catalysts for the Mannich reaction, enabling the synthesis of β-amino cyanoesters with adjacent tetrasubstituted carbon stereocenters. nih.govbeilstein-journals.org

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and reduced formation of byproducts compared to conventional heating methods. researchgate.netanton-paar.comsphinxsai.com This technology utilizes the ability of certain substances to transform electromagnetic radiation into heat, resulting in rapid and uniform internal heating of the reaction mixture. anton-paar.comsphinxsai.com

This approach has been successfully applied to the synthesis of β-cyanoketones. One notable example is the microwave-assisted synthesis from chalcones under Bucherer-Bergs reaction conditions. researchgate.net Similarly, novel α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have been synthesized using microwave-assisted Knoevenagel condensation of aldehydes with 2-cyanoacetamide. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. anton-paar.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-(4-hydroxybenzylidene)-cyanoacetamide

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reactants | 4-hydroxybenzaldehyde, 2-cyanoacetamide | 4-hydroxybenzaldehyde, 2-cyanoacetamide |

| Catalyst | Ammonium acetate | Ammonium acetate |

| Power | N/A (Reflux) | 160 W |

| Time | Several hours | 40 seconds |

| Yield | Lower | 98.6% |

| Reference | nih.gov | nih.gov |

Fragmentation reactions provide a unique route to α,β-unsaturated cyanoketones. The Beckmann fragmentation, a variant of the more common Beckmann rearrangement, is particularly noteworthy. nih.govyoutube.com This reaction typically occurs when the group anti-periplanar to the leaving group on the oxime nitrogen can stabilize a positive charge, such as in tertiary carbons. youtube.com

A specific example is the synthesis of a new spirostanic α,β-unsaturated this compound from a diosgenin (B1670711) derivative. nih.gov In this case, an oxime underwent Beckmann fragmentation in the presence of thionyl chloride at 0 °C to yield the target this compound with a 62% yield. nih.gov The structure of the resulting α,β-unsaturated this compound was confirmed by NMR spectroscopy, which showed characteristic signals for the allylic protons. nih.gov While the Beckmann rearrangement of cyclic α,β-unsaturated ketone oximes typically yields enone-type lactams, photo-Beckmann rearrangements have been shown to regiospecifically produce enamine-type lactams, which are not accessible via the standard Beckmann reaction. rsc.org

Preparation and Characterization of Novel this compound Analogues

The versatility of the this compound scaffold allows for the synthesis and characterization of a wide range of novel analogues. For example, new diosgenin-derived oximes have been synthesized and characterized, leading to the creation of a novel spirostanic α,β-unsaturated this compound. nih.govmdpi.com The structural confirmation of these compounds was achieved through comprehensive spectroscopic analysis, primarily using 13C-NMR to identify key signals for the carbonyl and oxime groups. mdpi.com

In another line of research, a series of novel 3-cyano-2-pyridone derivatives were synthesized and characterized. sciforum.netmdpi.com The synthesis involved a multi-step process starting from substituted anilines and ethyl cyanoacetate (B8463686) to form N-alkylated-2-cyanoacetamide intermediates. These intermediates were then reacted with acetylacetone (B45752) to yield the final 3-cyano-2-pyridone products. mdpi.com Characterization was performed using IR and 1H NMR spectroscopy, confirming the presence of key functional groups like cyano (CN), carbonyl (CO), and the pyridone ring protons. sciforum.netmdpi.com

Table 2: Spectroscopic Data for Synthesized 3-Cyano-2-pyridone Derivatives

| Compound | Ar | Yield (%) | IR (cm⁻¹) CN | IR (cm⁻¹) CO | ¹H NMR (ppm) CH |

| 5a | C₆H₅ | 79 | 2216 | 1674 | 6.04 |

| 5b | 4-ClC₆H₄ | 75 | 2215 | 1664 | 6.32 |

| 5c | 4-BrC₆H₄ | 61 | 2215 | 1653 | 6.25 |

| 5d | 4-CH₃C₆H₄ | 72 | 2216 | 1668 | 6.14 |

| Source: Adapted from Kebaili et al., 2023 | mdpi.com |

Similarly, new α,β-unsaturated 2-cyanoacetamide derivatives have been synthesized via microwave-assisted Knoevenagel condensation. nih.gov These compounds were characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy to confirm their chemical structures. nih.gov

Stereochemical Considerations in this compound Synthetic Routes

The control of stereochemistry is a critical aspect of this compound synthesis, especially when the target molecules are intended for biological applications. In reactions like the Robinson annelation, the stereoselectivity is known to decrease significantly when using more highly substituted cycloalkanones. semanticscholar.org

To address this challenge, asymmetric synthesis has become an area of intense focus. The development of chiral catalysts has enabled the enantioselective synthesis of this compound precursors. For example, the catalytic asymmetric Mannich reaction using chiral halonium salts has been employed to construct β-amino cyanoesters containing contiguous tetrasubstituted carbon stereogenic centers with high yields and enantiomeric excesses (up to 86% ee). nih.govbeilstein-journals.orgresearchgate.net

Organocatalysis has also proven effective in controlling stereochemistry. The use of confined organocatalysts has led to the highly enantioselective cyanosilylation of both aromatic and aliphatic ketones. nih.gov This method has achieved exceptional selectivity (98:2 enantiomeric ratio) for the conversion of challenging small substrates like 2-butanone, rivaling the stereoselectivity of enzymes. nih.gov These stereoselective routes are vital for producing optically pure cyanoketones and their derivatives, which are essential for investigating their specific biological interactions. nih.govbeilstein-journals.org

Molecular Mechanisms of Enzyme Inhibition by Cyanoketone

Covalent Inhibition Mechanisms: Michael-Type Acceptor Chemistry with Cysteine Residues

Cyanoketones can function as potent enzyme inhibitors through covalent modification of target proteins, a process often mediated by their capacity to act as Michael-type acceptors. This mechanism involves the formation of a stable covalent bond between the inhibitor and a nucleophilic amino acid residue within the enzyme's active site, most commonly a cysteine residue. The specific chemical architecture of cyanoketones, particularly the presence of electron-withdrawing groups like cyano and carbonyl functionalities conjugated to a double bond, underpins this reactivity.

What are Michael-Type Acceptors?

Michael-type acceptors are a class of electrophilic compounds characterized by an activated double or triple bond, typically an α,β-unsaturated system, that readily undergoes conjugate addition (also known as 1,4-addition) with nucleophiles masterorganicchemistry.comwikipedia.org. The electrophilicity of the β-carbon in these systems is significantly enhanced by the presence of an electron-withdrawing group (EWG) conjugated to the π system masterorganicchemistry.comwikipedia.orgmdpi.com. Common EWGs include carbonyl (C=O), cyano (CN), or nitro (NO₂) groups. This electronic activation makes the β-carbon a prime target for nucleophilic attack.

Cyanoketones as Michael-Type Acceptors

Cyanoketones, a class of compounds featuring both a cyano (-CN) and a ketone (C=O) functional group, can exhibit Michael-type acceptor activity mdpi.com. This reactivity is often observed in structures where an α,β-unsaturated carbonyl system is present and further activated by a cyano group mdpi.com. The electron-withdrawing effect of the cyano group, in conjugation with the alkene and the ketone, increases the electrophilicity of the β-carbon, rendering it highly susceptible to attack by nucleophiles mdpi.com.

Reaction Mechanism with Cysteine Residues

Enzymes frequently utilize cysteine residues in their active sites, which possess a highly nucleophilic thiol (-SH) group mdpi.comnih.govresearchgate.net. Under physiological conditions, this thiol can readily deprotonate to form a potent thiolate anion (-S⁻), a strong nucleophile mdpi.comnih.govfrontiersin.orgresearchgate.net.

The mechanism of inhibition involves the cysteine thiolate anion attacking the electrophilic β-carbon of the cyanoketone's Michael acceptor moiety. This nucleophilic attack is a form of conjugate addition, leading to the formation of a stable covalent thioether bond between the sulfur atom of the cysteine residue and the carbon atom of the this compound mdpi.comnih.govresearchgate.net. This reaction can proceed through either a stepwise mechanism, involving a transient enolate intermediate, or a concerted mechanism, where bond formation and proton transfer occur simultaneously. The specific enzyme microenvironment, including the presence of catalytic residues like histidine, can influence the reaction pathway and kinetics nih.govfrontiersin.org.

Research Findings on this compound-Cysteine Interactions

Research indicates that cyanoketones, alongside related structures like cyanoacrylamides, are recognized for their potential to act as covalent inhibitors by engaging in Michael-type acceptor chemistry with cysteine residues mdpi.com. The electron-withdrawing capability of the cyano group is a critical determinant in enhancing the electrophilicity of the β-carbon, thereby facilitating the nucleophilic addition by cysteine thiols mdpi.comnih.govmdpi.com.

Data Tables

No specific quantitative data suitable for a data table regarding this compound's Michael addition to cysteine was found in the provided search results. The findings primarily describe the general mechanism and reactivity patterns.

Impact of Cyanoketone on Steroidogenic and Endocrine Pathways

Disruption of Steroid Hormone Biosynthesis Pathways

Cyanoketone's principal biochemical impact is the widespread disruption of steroid hormone production by targeting the 3β-HSD enzyme. This enzyme catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration, a necessary step for the synthesis of multiple classes of steroid hormones. wikipedia.org

This compound acts as a potent inhibitor of the conversion of pregnenolone (B344588) to progesterone (B1679170), a foundational step in the synthesis of many steroid hormones. wikipedia.org This inhibition is a direct result of its action on the 3β-HSD enzyme. wikipedia.org Due to its structural similarity to pregnenolone, this compound binds to the enzyme, effectively blocking its catalytic activity. wikipedia.org

Research across various mammalian tissues has quantified this inhibitory effect. For instance, a related compound, 2α-cyanoprogesterone, demonstrated significant inhibition of the pregnenolone to progesterone conversion in different microsomal preparations. nih.gov

| Tissue Source | Inhibitor | IC50 Value (Concentration for 50% Inhibition) | Ki Value (Inhibition Constant) | Type of Inhibition |

| Bovine Corpora Lutea | 2α-Cyanoprogesterone | 66 nM | 15 nM | Competitive |

| Bovine Adrenal Cortex | 2α-Cyanoprogesterone | 120 nM | 150 nM | Non-competitive |

| Human Term Placenta | 2α-Cyanoprogesterone | 700 nM | 1.0 µM | Non-competitive |

This table presents data on the inhibitory effects of 2α-cyanoprogesterone, a compound related to this compound, on the 3β-hydroxysteroid dehydrogenase enzyme responsible for converting pregnenolone to progesterone. nih.gov

In studies on isolated rat adrenal cells, this compound itself was shown to inhibit the conversion of pregnenolone to corticosterone (B1669441) (a downstream product of progesterone), with a 50% inhibition observed at a concentration of 2 x 10⁻⁸ M. nih.gov Complete inhibition of this pathway was achieved at concentrations greater than 10⁻⁷ M. nih.gov

By inhibiting 3β-HSD, this compound effectively blocks key steps in the synthesis of androgens. wikipedia.org Specifically, it prevents the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577) and androstenediol (B1197431) to testosterone (B1683101). wikipedia.org This disruption has been demonstrated in testicular tissue, where this compound almost completely inhibits testosterone biosynthesis. karger.com

The impact of this compound on androgen synthesis pathways was further detailed in studies using immature pig testis microsomes. The research highlighted this compound as a powerful competitive inhibitor of the conversion of DHEA to 4-androstenedione. nih.gov

| Parameter | Control Value | Effect of this compound |

| Apparent Km for DHA | 1.4 µmol/l | 15-fold increase |

| Apparent Ki for this compound | N/A | 1.6 µmol/l |

This table illustrates the kinetic effects of this compound on the 3β-HSD-I reaction that converts DHEA to 4-androstenedione in pig testis microsomes. nih.gov

The inhibition of androgen production directly impacts estrogen synthesis, as androgens are the necessary precursors for estrogens. pathophys.org In female tadpoles of Rana catesbeiana, treatment with this compound resulted in significantly suppressed Δ⁵-3β-HSD activity in the ovaries, leading to deficient estradiol-17β (E₂) secretion. nih.gov The E₂ secretion in this compound-treated ovaries was approximately one-third of that in control animals. nih.gov Furthermore, this compound has been found to competitively inhibit the binding of estradiol (B170435) to its cytosolic receptor, with a Ki of 1.2 x 10⁻⁶ M, which may also contribute to its in vivo effects. nih.gov

The synthesis of corticosteroids, which includes both glucocorticoids and mineralocorticoids in the adrenal cortex, is critically dependent on the 3β-HSD-catalyzed conversion of pregnenolone to progesterone. wikipedia.orgscielo.br this compound's inhibition of this enzyme leads to a significant reduction in corticosteroid output. wikipedia.org

Studies on isolated adrenal cells from rats have provided direct evidence of this effect. The production of corticosterone, a major glucocorticoid in rodents, was markedly inhibited by this compound. nih.gov The conversion of pregnenolone to corticosterone was inhibited by 50% at a this compound concentration of 2 x 10⁻⁸ M and was completely blocked at concentrations above 10⁻⁷ M. nih.gov However, this compound at concentrations up to 10⁻⁵ M did not appear to inhibit cholesterol side-chain cleavage, the initial step in steroidogenesis, indicating its specificity for 3β-HSD. nih.govnih.gov

Cellular and Organ-Specific Effects on Steroidogenesis

The impact of this compound varies across different steroidogenic tissues, reflecting the specific steroid pathways active in those organs. Its effects are most pronounced in the adrenal glands and the gonads, the primary sites of steroid hormone synthesis.

In the adrenal gland, this compound potently modulates steroidogenesis by blocking the production of progesterone from pregnenolone. nih.gov This action effectively halts the synthesis of downstream corticosteroids such as corticosterone and aldosterone. nih.gov

A study using isolated adrenal cells from rats demonstrated that in the presence of ACTH (adrenocorticotropic hormone), which stimulates steroidogenesis, this compound caused a dose-dependent inhibition of corticosterone production. nih.gov While inhibiting the conversion of pregnenolone, this compound did not block its formation from cholesterol. nih.gov In fact, incubating adrenal cells with this compound led to a significant accumulation of pregnenolone. nih.govnih.gov Research in male Wistar rats confirmed that while 3β-hydroxysteroid dehydrogenase activity is inhibited, 17α-hydroxylase activity in the adrenal tissue is not affected by this compound. karger.com

| Experimental Condition (Isolated Rat Adrenal Cells) | Observation |

| Incubation with ACTH (1000 µU/ml) + this compound (2 x 10⁻⁸ M) | 50% inhibition of pregnenolone to corticosterone conversion. nih.gov |

| Incubation with ACTH (1000 µU/ml) + this compound (>10⁻⁷ M) | Complete inhibition of pregnenolone to corticosterone conversion. nih.gov |

| Incubation with this compound (10⁻⁷ M) without ACTH | Significant formation of pregnenolone (approx. 60 ng/adrenal). nih.gov |

| Incubation with this compound (up to 10⁻⁵ M) | No inhibitory effect on cholesterol side-chain cleavage. nih.gov |

This table summarizes the effects of this compound on steroidogenesis in isolated rat adrenal cells under different experimental conditions.

This compound significantly disrupts the normal steroidogenic function of the gonads, affecting both the ovaries and testes.

In the ovaries, this compound's inhibition of 3β-HSD blocks the synthesis of progesterone and, subsequently, androgens and estrogens. wikipedia.org This disruption can have profound effects on follicular development and ovarian function. In hypophysectomized rats, this compound was shown to prevent the follicle-stimulating hormone (FSH)-induced increase in receptors for both FSH and estradiol in granulosa cells. nih.gov This effect could be fully reversed by estradiol replacement, indicating that the local production of estrogen is critical for FSH action. nih.gov A study in female Rana catesbeiana tadpoles showed that long-term inhibition of ovarian Δ⁵-3β-HSD by this compound led to reduced estradiol secretion and various degrees of ovarian masculinization, with some ovaries transforming into testis-like structures. nih.gov

In the testes, this compound's action alters the synthesis of testosterone. karger.com A study on testicular tissue from male Wistar rats demonstrated that this compound inhibits the metabolic pathway from pregnenolone to 17α-hydroxypregnenolone and then to dehydroepiandrosterone, leading to an almost complete cessation of testosterone biosynthesis. karger.com This indicates a broader disruption of testicular steroidogenesis beyond just the inhibition of DHEA conversion.

Placental Steroidogenesis Studies

This compound fundamentally impacts placental steroidogenesis by inhibiting the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is critical for the maintenance of pregnancy through its role in the synthesis of progesterone. The human placenta, a vital endocrine organ during gestation, produces the large amounts of progesterone necessary to support a successful pregnancy. nih.govresearchgate.netmdpi.com The primary pathway for this production involves the conversion of cholesterol to pregnenolone, which is then converted to progesterone by the type I isoform of 3β-HSD (HSD3B1) located in the mitochondria. nih.govresearchgate.net

This compound, as a potent and irreversible inhibitor of 3β-HSD, directly blocks this essential step. wikipedia.org By preventing the conversion of pregnenolone to progesterone, this compound effectively halts the primary pathway of progesterone synthesis within the placenta. The critical nature of the 3β-HSD type I enzyme is underscored by the hypothesis that a genetic deficiency in this enzyme would be embryonically lethal due to the resulting failure of progesterone production. wikipedia.org

While direct studies of this compound on human placental tissue are limited in available research, its mechanism of action allows for clear inferences. The inhibition of 3β-HSD would lead to a significant decrease in progesterone output from placental trophoblasts and an accumulation of the precursor, pregnenolone. Given progesterone's role in maintaining uterine quiescence and supporting fetal development, its this compound-induced depletion would have profound consequences on the viability of a pregnancy.

Consequences for Endocrine System Regulation (e.g., Hypothalamic-Pituitary-Adrenal Axis)

This compound's inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) has significant consequences for the regulation of the endocrine system, most notably on the Hypothalamic-Pituitary-Adrenal (HPA) axis. The HPA axis is a primary neuroendocrine system that governs the body's reaction to stress and regulates various physiological processes through a tightly controlled feedback loop. nih.govfrontiersin.org The axis culminates in the adrenal glands' production of corticosteroids, such as cortisol. clevelandclinic.org

The synthesis of all adrenal steroids—glucocorticoids, mineralocorticoids, and sex steroids—is dependent on the action of 3β-HSD (specifically the type II isozyme in the adrenal gland) to convert Δ⁵-steroids to Δ⁴-steroids. medscape.comwikipedia.org For example, the enzyme converts pregnenolone to progesterone and 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, which are essential steps in the pathway to produce cortisol and aldosterone. wikipedia.orgwikipedia.org

By blocking 3β-HSD, this compound causes a sharp decline in the production of adrenal corticosteroids. medscape.com This drop in circulating cortisol disrupts the negative feedback mechanism that regulates the HPA axis. nih.govclevelandclinic.org Normally, high cortisol levels signal the hypothalamus and pituitary gland to decrease the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. frontiersin.orgnih.gov When cortisol levels fall due to this compound's enzymatic inhibition, this feedback signal is lost. The consequence is a compensatory increase in the release of ACTH from the pituitary gland as the body attempts to stimulate the adrenal cortex to produce cortisol. medscape.comwikipedia.org This results in adrenal hyperplasia and a significant accumulation of steroid precursors that appear before the enzymatic block, such as pregnenolone and dehydroepiandrosterone (DHEA). medscape.comwikipedia.org

Research in isolated rat adrenal cells demonstrates the potent inhibitory effect of this compound on corticosterone (the primary glucocorticoid in rodents) production. The compound was shown to inhibit the conversion of pregnenolone to corticosterone in a dose-dependent manner, even when the cells were stimulated with high levels of ACTH. nih.gov

| This compound Concentration (M) | Effect on Pregnenolone to Corticosterone Conversion (in ACTH-stimulated rat adrenal cells) |

|---|---|

| 2 x 10-8 | 50% inhibition |

| >10-7 | Complete inhibition |

Data derived from a study on isolated adrenal cells of rats, demonstrating the inhibitory effect of this compound on corticosterone production in the presence of 1000 µU/ml of ACTH. nih.gov

This disruption extends beyond the HPA axis. By inhibiting 3β-HSD in the gonads, this compound also blocks the synthesis of sex hormones like testosterone, which can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. wikipedia.orgnih.gov Therefore, the administration of this compound leads to a widespread dysregulation of the endocrine system, characterized by an inability to produce key steroid hormones and a resulting overstimulation of the pituitary gland.

Cellular and Physiological Investigations Utilizing Cyanoketone As a Research Probe

Animal Model Research for Elucidating Biochemical and Physiological Mechanisms

Investigations into Stress-Induced Neurobiological Alterations (e.g., Hippocampal Dendritic Atrophy)

Research has extensively utilized cyanoketone to elucidate the neurobiological consequences of stress, particularly concerning neuronal morphology. Chronic stress is known to induce significant changes in the brain, including atrophy and retraction of dendritic arbors in key regions such as the hippocampus and the medial prefrontal cortex (mPFC). This compound has been instrumental in demonstrating the critical role of endogenous glucocorticoids in mediating these stress-induced structural alterations.

Studies have shown that chronic stress can lead to a notable retraction of apical dendritic arbors in pyramidal neurons within the hippocampus, specifically in the CA3 subregion psu.eduoup.comprinceton.edunih.gov. This atrophy is closely linked to the release of corticosterone (B1669441), a primary stress hormone. By blocking the synthesis of adrenal steroids, including corticosterone, this compound has been shown to prevent this stress-induced dendritic atrophy in the CA3 region of the hippocampus psu.eduoup.comprinceton.edunih.gov. Furthermore, investigations into the prefrontal cortex have revealed that chronic stress can also induce dendritic retraction in the mPFC, with some studies reporting a 20% retraction of apical dendritic arbors oup.comprinceton.eduresearchgate.net. While the role of this compound in directly preventing mPFC dendritic changes is less explicitly detailed in the provided literature, its general mechanism of inhibiting stress hormone production suggests a potential indirect influence. The findings underscore the importance of steroidogenesis in maintaining neuronal architecture under stressful conditions.

| Brain Region/Neuron Type | Stress-Induced Morphological Change | This compound's Effect on Stress-Induced Change | Key Mechanism Implicated |

| Hippocampal CA3 pyramidal neurons | Atrophy of apical dendrites psu.eduoup.comprinceton.edunih.gov | Prevents stress-induced atrophy psu.eduoup.comprinceton.edunih.gov | Inhibition of corticosterone synthesis psu.eduoup.comprinceton.edu |

| Medial Prefrontal Cortex (mPFC) pyramidal neurons | Retraction of apical dendritic arbors (e.g., 20%) oup.comprinceton.eduresearchgate.net | Not directly specified in preventing mPFC effects in the provided snippets. | Stress-related neurochemical changes not solely mediated by corticosterone princeton.edu |

Role in Viral Reactivation Mechanisms (e.g., Herpes Simplex Virus Type 1)

This compound has been employed to investigate the intricate relationship between stress, hormonal responses, and the reactivation of latent viruses, particularly Herpes Simplex Virus Type 1 (HSV-1). HSV-1 establishes lifelong latent infections in neurons, with periodic reactivation triggered by various stressors, including physical and psychological stress, fever, and hormonal changes asm.orgnih.govmdpi.com. Stress-induced reactivation is often mediated by the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the subsequent release of glucocorticoids asm.orgresearchgate.net.

Research indicates that this compound, by inhibiting glucocorticoid synthesis, can reduce the incidence of stress-induced HSV-1 reactivation in experimental models asm.orgresearchgate.net. For instance, in a mouse ocular model of HSV-1 infection, this compound treatment reduced the occurrence of heat-stress-induced reactivation asm.org. Furthermore, studies have shown that hyperthermic stress stimulates corticosterone release, which in turn potentiates HSV-1 reactivation. Inhibition of corticosterone synthesis by this compound correlated with reduced levels of HSV-1 reactivation researchgate.net. This compound has also been observed to block stress-induced increases in Interleukin-6 (IL-6) mRNA and protein expression in the trigeminal ganglion of HSV-1 latently infected mice, suggesting a role in modulating the inflammatory pathways that contribute to viral reactivation researchgate.net. These findings highlight this compound's utility in dissecting the hormonal and inflammatory cascades that govern viral latency and reactivation.

Studies on Developmental and Reproductive Endocrinology

In the realm of developmental and reproductive endocrinology, this compound serves as a critical tool for understanding steroidogenesis and its impact on reproductive processes. As a potent and selective inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), this compound blocks the conversion of pregnenolone (B344588) to progesterone (B1679170) and, consequently, inhibits the production of a wide array of gonadal and adrenal steroids wikipedia.org. This action makes it invaluable for studying the roles of specific steroid hormones in reproductive physiology and development.

This compound's mechanism of action involves the irreversible inhibition of 3β-HSD, an enzyme crucial for the synthesis of progesterone, androgens, estrogens, and corticosteroids wikipedia.org. Studies have utilized this compound to investigate steroidogenesis in specific cell types, such as Leydig cells in the testis, examining its effects on stimulated steroid production bioscientifica.com. Additionally, this compound has been employed in research exploring the role of progesterone as a survival factor in granulosa cells. In these studies, this compound inhibited progesterone accumulation and induced apoptosis in vitro, although the precise mechanisms beyond progesterone production were also investigated gu.se. Research has also touched upon the effects of this compound on in vitro perfused rabbit ovaries, further indicating its application in studying ovarian function koreamed.org. The broader field of reproductive endocrinology encompasses the study of infertility, hormonal regulation of puberty, and menopause, areas where understanding steroidogenesis is paramount ese-hormones.orgutoronto.caaugusta.eduwustl.edu.

| Steroid Class | Role in Steroidogenesis | This compound's Action |

| Progesterone | Precursor to other steroids; essential for reproductive cycles | Inhibited wikipedia.org |

| Androgens | Male sex hormones; also present in females | Inhibited wikipedia.org |

| Estrogens | Female sex hormones; also present in males | Inhibited wikipedia.org |

| Corticosteroids | Stress hormones produced by adrenal glands | Inhibited wikipedia.org |

Structure Activity Relationships Sar and Rational Design of Cyanoketone Based Molecules

Correlating Chemical Structure with Enzyme Inhibitory Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to interpret how changes in a compound's structure affect its biological efficacy. caymanchem.comnumberanalytics.comuantwerpen.be For enzyme inhibitors, this often involves correlating structural modifications with changes in inhibitory constants like IC₅₀ (the concentration required to inhibit 50% of enzyme activity) or Kᵢ (the inhibition constant). caymanchem.comnih.govnih.gov

A classic example is the steroidal compound cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one), also known as CTM. wikipedia.org Its potent and selective inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme is attributed to its structural similarity to the natural substrate, pregnenolone (B344588). wikipedia.org This allows it to bind effectively to the enzyme's active site, where the cyano group plays a crucial role in the irreversible, covalent inhibition mechanism. wikipedia.org

More recent research has expanded the SAR of non-steroidal cyanoketones. For instance, studies on a series of α-cyano bis(indolyl)chalcones revealed significant variations in anticancer cytotoxicity based on substitutions on the indole (B1671886) rings. rsc.org An investigation into eighteen different analogues demonstrated that the presence and position of substituents dramatically influenced their potency against various cancer cell lines. rsc.org For example, compound 21j , featuring a C-5 propyloxy substituent and an N-ethylindole, was identified as the most potent compound against C4-2 prostate cancer cells, with an IC₅₀ value of 0.98 μM. rsc.org In contrast, protecting the indole nitrogen with a p-chlorobenzyl group (21b ) or replacing an indole ring with a phenyl group (21q , 21r ) was detrimental to the activity, indicating that both indole rings are critical for cytotoxicity. rsc.org

| Compound | Substituent R | Substituent R1 | IC₅₀ (μM) against C4-2 Cells |

| 21a | H | Me | 3.9 |

| 21b | H | CH₂C₆H₄Cl | >10 |

| 21c | OMe | Me | 7.5 |

| 21i | OEt | Me | 2.2 |

| 21j | OPr | Et | 0.98 |

| 21k | OPr | Me | 2.1 |

| 21o | OCH₂C₆H₅ | Me | 5.9 |

| 21q | H | - (Phenyl) | >10 |

This table presents a selection of α-cyano bis(indolyl)chalcone analogues and their corresponding cytotoxic activity (IC₅₀) against the C4-2 prostate cancer cell line, illustrating the structure-activity relationship. Data sourced from Malik et al., 2025. rsc.org

These findings underscore that inhibitory potency and selectivity are highly dependent on the specific structural features of the this compound derivatives. brieflands.com

Identification of Key Pharmacophoric Features for Targeted Enzyme Inhibition

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, ultimately triggering or blocking its biological response. libretexts.org Identifying these key features is a critical step in rational drug design. numberanalytics.com

In the design of this compound-based inhibitors, the cyano (C≡N) group itself is often a central pharmacophoric element. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles designed as selective antagonists for the A₁ adenosine (B11128) receptor (A₁AR), the cyano group at position 5 was hypothesized to be a key feature. nih.gov It increases the acidity of the adjacent amino group, thereby strengthening the hydrogen bond interactions with a crucial asparagine residue (Asn⁶.⁵⁵) in the receptor's binding site. nih.gov

Design and Synthesis of Selective this compound Analogues for Research Applications

The this compound moiety is a versatile building block in organic synthesis, enabling the creation of diverse molecular analogues for research purposes. researchgate.netekb.eg The rational design and synthesis of these analogues are aimed at improving potency, selectivity, and other pharmacological properties.

A notable example is the synthesis of selective A₁ adenosine receptor antagonists. nih.govacs.org Researchers used a one-pot, three-component reaction involving α-cyanoketones, various carboxaldehydes, and guanidines to efficiently assemble a library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. nih.govacs.org This convergent approach allowed for the systematic variation of substituents at different positions to optimize receptor affinity and selectivity. nih.gov

Similarly, cyanoketones serve as key intermediates in the synthesis of other heterocyclic systems with potential therapeutic applications.

Pyridazinones: β-Cyanoketones, formed from the hydrocyanation of chalcones, have been used to synthesize pyridazinone derivatives as potential selective COX-2 inhibitors. cu.edu.eg The β-cyanoketone is first hydrolyzed to a γ-keto acid, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to form the target pyridazinone ring system. cu.edu.eg

Pyrazoles: α-Cyanoketones can be reacted with hydrazine derivatives to yield 3-aminopyrazoles. This strategy was employed to create cis-restricted analogues of combretastatins, which are potent antimitotic agents. acs.org

6H-1,2-oxazin-6-ones: In a search for new antibacterial agents, β-cyanoketones were reacted with hydroxylamine (B1172632) hydrochloride to produce a series of 6H-1,2-oxazin-6-ones. rsc.org This synthesis was guided by prior in-silico design and docking studies to select the most promising candidates for synthesis and biological testing. rsc.org

These examples demonstrate how this compound intermediates are strategically employed to generate novel molecular structures for exploring and validating new biological hypotheses.

Computational Chemistry and Molecular Modeling for SAR Elucidation and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to study chemical systems, predict their properties, and rationalize experimental results. kallipos.grgoogle.comanu.edu.au Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are widely used to elucidate and predict the SAR of this compound-based molecules. mdpi.comopenmedicinalchemistryjournal.com

Molecular docking, for example, predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to visualize potential interactions and estimate binding affinity. numberanalytics.comopenmedicinalchemistryjournal.com This approach was used in the development of 6H-1,2-oxazin-6-ones, where thirty potential compounds were designed in silico and docked into the active sites of the DHFR and PTC antimicrobial targets. rsc.orgresearchgate.net The most promising candidates from these computational studies were then selected for chemical synthesis and biological evaluation. rsc.org

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of protein-ligand interactions over time. nih.gov In a study of inhibitors for vancomycin-resistant Enterococcus carbonic anhydrases, MD simulations helped to explain the experimental inhibition data by revealing key binding interactions, such as the formation of specific hydrogen bonds between the inhibitor and amino acid residues in the enzyme's active site. nih.gov

These computational approaches are not only predictive but also help to rationalize observed SAR. rsc.org For α-cyano bis(indolyl)chalcones, in silico studies complemented the experimental cytotoxicity data, providing insights into how different structural modifications influenced their potential anticancer activity. rsc.org By integrating computational modeling with experimental synthesis and testing, researchers can accelerate the design-build-test-learn cycle, leading to a more efficient discovery of novel and effective this compound-based compounds. nih.gov

Development of Novel Biologically Active β-Cyanoketone Scaffolds

The β-cyanoketone framework is a valuable scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a wide array of biologically active molecules. researchgate.netresearchgate.net The reactivity of both the ketone and nitrile groups allows for versatile chemical transformations, leading to the development of novel heterocyclic systems. rsc.org

One area of active research is the use of β-cyanoketones to create new antibacterial agents. Researchers have synthesized a series of 6H-1,2-oxazin-6-ones from β-cyanoketone precursors. rsc.org The resulting compounds were found to have significant antibacterial activity, particularly against Gram-positive bacteria, demonstrating the utility of the β-cyanoketone scaffold in generating new antimicrobial leads. rsc.orgresearchgate.netresearchgate.net

The development of novel this compound scaffolds also extends to derivatives of natural products. In a recent study, a new spirostanic α,β-unsaturated this compound was synthesized from diosgenin (B1670711), a natural steroidal sapogenin. mdpi.com This transformation, achieved through a Beckmann fragmentation, created a novel scaffold, (25R)-5-oxo-5,6-secospirost-3-en-6-nitrile, which represents a new class of compounds for biological evaluation. mdpi.com

Furthermore, α- and β-cyanoketones are used to access other important molecular frameworks. Aromatic α-cyanoketones have been utilized in organocatalyzed reactions to produce complex scaffolds like 3,4-dihydrocoumarins and tetrasubstituted chromans, which are known to have a range of biological activities. frontiersin.org The ability to use the this compound core to build such diverse and complex molecules highlights its importance in the ongoing search for novel, biologically active chemical entities. mdpi.com

Future Directions and Emerging Research Avenues for Cyanoketone Studies

Advancements in Synthetic Methodologies for Complex Cyanoketone Structures

The synthesis of structurally diverse and complex cyanoketones is a cornerstone of future research. Recent breakthroughs in synthetic methodologies are enabling chemists to access novel molecular architectures with greater efficiency and precision. For instance, multicomponent reactions (MCRs) are gaining prominence as a powerful tool for the rapid generation of complex molecules from simple starting materials in a single step. nih.gov This approach not only accelerates the discovery process but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

One notable example is the synthesis of a new spirostanic α,β-unsaturated this compound derived from diosgenin (B1670711), which was achieved through a Beckmann fragmentation. mdpi.com This work highlights the potential for creating complex, biologically relevant cyanoketones from natural product scaffolds. mdpi.com Furthermore, advancements in C-H activation are set to revolutionize the way chemists modify ketone and ester-containing molecules, including cyanoketones. news-medical.net This technology allows for the direct functionalization of previously unreactive C-H bonds, opening up new avenues for creating intricate molecular designs. news-medical.net These sophisticated synthetic methods are crucial for building libraries of diverse this compound compounds for biological screening and structure-activity relationship (SAR) studies. nih.gov

High-Throughput Screening and Identification of New this compound Targets

The identification of novel biological targets for cyanoketones is being accelerated by the adoption of high-throughput screening (HTS) technologies. HTS allows for the rapid screening of large compound libraries against a multitude of biological assays, significantly speeding up the initial stages of drug discovery. nih.gov For example, 1,3-disubstituted-5-aminopyrazoles, synthesized from α-cyanoketones, were identified as having a high affinity for the human neuropeptide Y5 receptor through an HTS campaign. nih.gov

Modern HTS approaches are often coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to enable multiplexed assays, where the inhibition of multiple enzymes can be monitored simultaneously in a high-throughput format. nih.gov Furthermore, carbonyl group-dependent colorimetric methods are being developed for the HTS of carbonyl reductases, providing a sensitive and efficient way to identify enzymes that act on keto-compounds. rsc.org The integration of virtual screening, which uses computational models to predict the activity of compounds before they are physically tested, further enhances the efficiency of the screening process by prioritizing compounds with a higher likelihood of being active. nih.gov These powerful screening technologies are essential for exploring the vast chemical space of cyanoketones and uncovering their therapeutic potential.

Application of Omics Technologies to Study this compound's Metabolic Impact

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is providing unprecedented insights into the metabolic impact of cyanoketones. nih.govnih.gov These technologies allow for a global analysis of changes in genes, proteins, and metabolites within a biological system in response to a chemical compound. nih.gov By applying a multi-omics approach, researchers can gain a comprehensive understanding of the molecular mechanisms underlying the effects of cyanoketones. nih.govresearchgate.net

Metabolomics, in particular, is a powerful tool for studying the changes in small-molecule metabolite concentrations, which can reveal the phenotypic response of an organism to a this compound. nih.gov The integration of data from different omics platforms can help to construct a more complete picture of the metabolic pathways affected by a compound. nih.gov For instance, a combined NMR and LC-MS/MS approach has been used to evaluate the metabolic disturbances caused by environmental pollutants, demonstrating the power of these integrated techniques. scispace.com The application of these systems biology approaches to this compound research will be instrumental in elucidating their mechanisms of action and identifying potential biomarkers of their effects. frontiersin.org

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Insights

To gain deeper mechanistic insights into the biological activities of cyanoketones, researchers are increasingly turning to advanced in vitro and ex vivo models. These models bridge the gap between simple cell-based assays and complex in vivo studies, providing a more physiologically relevant context for investigation. mdpi.com For example, ex vivo skin permeation studies using human skin can provide valuable information on the ability of a compound to penetrate the skin barrier. mdpi.comnih.gov

The development of three-dimensional (3D) cell culture models and organ-on-a-chip technologies offers a more accurate representation of the in vivo environment, allowing for more predictive and reliable results. bfr-akademie.de These advanced models can be used to study various aspects of a compound's behavior, including its efficacy, toxicity, and mechanism of action, in a more controlled and reproducible manner. mdpi.com By providing a more nuanced understanding of how cyanoketones interact with biological systems, these innovative models will be crucial for translating basic research findings into clinical applications.

Integration of Computational and Experimental Approaches in this compound Research

The integration of computational and experimental approaches is becoming increasingly vital in modern drug discovery and chemical biology, and this compound research is no exception. mdpi.comnih.gov Computational tools, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be used to predict the biological activity of cyanoketones, prioritize candidates for synthesis and testing, and elucidate their mechanisms of action at the molecular level. mdpi.comnih.gov

This synergistic approach, where computational predictions guide experimental design and experimental results refine computational models, creates a powerful iterative cycle that accelerates the research process. mdpi.comenergy.gov For example, computational modeling can be used to identify potential binding sites of a this compound on a target protein, which can then be validated through experimental techniques like X-ray crystallography or NMR spectroscopy. mdpi.com This integrated strategy not only enhances the efficiency of research but also provides a deeper and more comprehensive understanding of the structure-activity relationships of cyanoketones, ultimately leading to the design of more potent and selective compounds. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Cyanoketone’s biochemical interactions, and how should controls be designed?

- Methodological Answer : In studies involving steroidogenesis inhibition (e.g., oocyte maturation), use in vitro models like follicle-enclosed oocytes with standardized hormone treatments (e.g., LH, FSH). Controls should include untreated oocytes and parallel experiments with alternative inhibitors (e.g., prostaglandins) to isolate this compound-specific effects. Ensure reproducibility by documenting incubation times, hormone concentrations, and solvent controls (e.g., DMSO vehicle) . For in vivo models (e.g., rat hepatic studies), pair this compound-treated groups with vehicle-only controls and monitor hepatic enzyme activity (e.g., cytochrome P-450) via spectrophotometry .

Q. How can researchers validate this compound’s purity and stability in synthetic chemistry applications?

- Methodological Answer : Employ chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR) to confirm purity. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions. Use mass spectrometry to identify degradation products. Reference synthetic protocols (e.g., Gates’ 9-step morphine synthesis) to ensure consistency in reaction conditions (e.g., Diels-Alder reaction parameters) .

Advanced Research Questions

Q. What strategies resolve contradictions between in vivo and in vitro data on this compound’s metabolic effects?

- Methodological Answer : Discrepancies in hepatic enzyme modulation (e.g., cytochrome P-450 activity) may arise from differences in bioavailability or tissue-specific metabolism. To reconcile:

Perform ex vivo assays using microsomes from treated animals to compare with in vitro microsomal data.

Quantify this compound metabolites via LC-MS in both systems.

Use computational modeling (e.g., pharmacokinetic-pharmacodynamic models) to simulate intersystem variability .

Q. How can this compound’s role in steroidogenesis inhibition be optimized for mechanistic studies?

- Methodological Answer : Design dose-response experiments with escalating this compound concentrations (1–100 µM) to identify IC50 values. Pair with RNA-seq or proteomics to map downstream gene/protein expression changes (e.g., STAR, CYP11A1). Validate findings using siRNA knockdown of suspected targets .

Q. What synthetic pathways offer scalable and stereoselective production of this compound derivatives?

- Methodological Answer : Modify Gates’ naphthalene-based synthesis by introducing asymmetric catalysis (e.g., chiral ligands in Diels-Alder reactions) or biocatalytic steps (e.g., ketoreductases). Compare yields and enantiomeric excess (HPLC with chiral columns) across routes. A comparative analysis (Table 1) of reaction conditions and stereochemical outcomes is critical .

Data Analysis & Reproducibility

Q. Which statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) for IC50 determination. For multi-variable datasets (e.g., enzyme activity + gene expression), apply multivariate analysis (PCA or PLS-DA) to identify correlated variables. Share raw data and code (e.g., R/Python scripts) in supplementary materials to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in this compound samples?

- Methodological Answer : Implement quality control (QC) protocols:

- Batch testing via HPLC for purity (>98%).

- Standardize storage conditions (e.g., −20°C under argon).

- Include internal reference samples in each experiment to normalize inter-batch differences .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

- Methodological Answer : Follow institutional animal care protocols (IACUC) for dose limits and humane endpoints. In digitoxin-mortality studies, minimize animal numbers via power analysis and use non-invasive biomarkers (e.g., serum enzyme levels) to reduce suffering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。